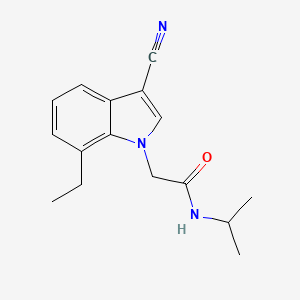
(3,4-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine, commonly known as DMBA, is a synthetic chemical compound that has been widely used in scientific research. DMBA is a member of the amphetamine family and has been studied for its potential use as a research tool in the fields of pharmacology, neuroscience, and biochemistry.
Mécanisme D'action
DMBA acts by binding to and activating the trace amine-associated receptor 1 (TAAR1) in the brain. TAAR1 is a G protein-coupled receptor that is expressed in the brain and is involved in the regulation of dopamine and other neurotransmitters. Activation of TAAR1 by DMBA leads to an increase in the release of dopamine, norepinephrine, and serotonin in the brain, resulting in the stimulant effects of the compound.
Biochemical and Physiological Effects:
DMBA has been shown to have a number of biochemical and physiological effects. In addition to its stimulant properties, DMBA has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and hyperactivity in animal models. DMBA has also been shown to induce oxidative stress and apoptosis in certain cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMBA in lab experiments is its ability to selectively activate TAAR1 without affecting other receptors in the brain. This makes DMBA a useful tool for studying the role of TAAR1 in the regulation of dopamine and other neurotransmitters. However, DMBA has some limitations in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for research involving DMBA. One area of interest is the development of new drugs that target TAAR1 for the treatment of psychiatric disorders such as depression and drug addiction. Another area of interest is the study of the long-term effects of DMBA on the brain and the potential for neurotoxicity. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMBA and its potential as a research tool in the fields of pharmacology, neuroscience, and biochemistry.
Conclusion:
In conclusion, DMBA is a synthetic chemical compound that has been widely used in scientific research as a tool to study the effects of amphetamine-like compounds on the central nervous system. DMBA acts by binding to and activating TAAR1 in the brain, resulting in the release of dopamine, norepinephrine, and serotonin. DMBA has a number of biochemical and physiological effects, including its stimulant properties and potential for inducing oxidative stress and apoptosis. While DMBA has some limitations in lab experiments, it remains a useful tool for studying the role of TAAR1 in the regulation of neurotransmitters and holds promise for future research in the fields of pharmacology, neuroscience, and biochemistry.
Méthodes De Synthèse
DMBA can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxybiphenylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields DMBA as a white crystalline powder with a melting point of 140-142°C.
Applications De Recherche Scientifique
DMBA has been widely used in scientific research as a tool to study the effects of amphetamine-like compounds on the central nervous system. DMBA has been shown to have stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects make DMBA useful in the study of drug addiction, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-24-20-12-10-18(17-7-5-4-6-8-17)14-19(20)23-15-16-9-11-21(25-2)22(13-16)26-3/h4-14,23H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYSLSFJEMCHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5878591.png)


![7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5878596.png)
![N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5878605.png)
![4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5878615.png)
